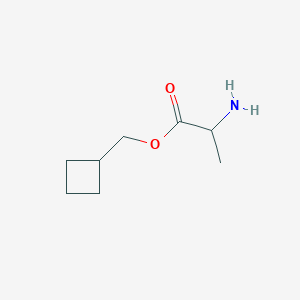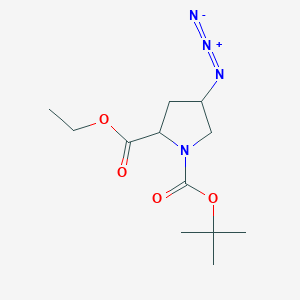![molecular formula C55H81N7O15S B14774541 tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate](/img/structure/B14774541.png)
tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Fmoc-N-amido-PEG4)-N-Biotin-PEG4-t-Boc-Hydrazide is a complex compound that combines several functional groups and linkers. It is primarily used in biochemical and pharmaceutical research due to its unique properties, which include the ability to act as a linker for bioconjugation and drug delivery systems. The compound features a fluorenylmethyloxycarbonyl (Fmoc) group, a polyethylene glycol (PEG) spacer, a biotin moiety, and a tert-butyloxycarbonyl (t-Boc) protected hydrazide.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Fmoc-N-amido-PEG4)-N-Biotin-PEG4-t-Boc-Hydrazide involves multiple steps, each requiring specific reagents and conditions:
Fmoc Protection: The initial step involves the protection of the amine group with an Fmoc group. This is typically achieved using Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA).
PEGylation: The next step is the attachment of the PEG4 spacer. This is usually done through a nucleophilic substitution reaction where the Fmoc-protected amine reacts with a PEG4 linker.
Biotinylation: The biotin moiety is then introduced through an amide bond formation. This step often involves the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
t-Boc Protection: Finally, the hydrazide group is protected with a t-Boc group using t-Boc anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions.
Purification: Using techniques like column chromatography and recrystallization.
Quality Control: Ensuring the purity and consistency of the final product through analytical methods such as HPLC and NMR spectroscopy.
化学反应分析
Types of Reactions
N-(Fmoc-N-amido-PEG4)-N-Biotin-PEG4-t-Boc-Hydrazide undergoes several types of chemical reactions:
Deprotection: Removal of the Fmoc and t-Boc groups under basic conditions (e.g., piperidine for Fmoc and TFA for t-Boc).
Conjugation: Formation of amide bonds with primary amines using coupling reagents.
Hydrolysis: The hydrazide group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF (dimethylformamide).
t-Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reagents: EDC, NHS, and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Major Products
Deprotected Amine: After Fmoc removal.
Deprotected Hydrazide: After t-Boc removal.
Bioconjugates: When conjugated with biomolecules like peptides or proteins.
科学研究应用
N-(Fmoc-N-amido-PEG4)-N-Biotin-PEG4-t-Boc-Hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein-protein interactions through biotin-streptavidin binding.
Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Utilized in the development of diagnostic assays and biosensors.
作用机制
The compound exerts its effects through several mechanisms:
Biotin-Streptavidin Interaction: The biotin moiety binds strongly to streptavidin, allowing for the immobilization or detection of biotinylated molecules.
PEG Spacer: Enhances solubility and reduces immunogenicity.
Hydrazide Group: Can form hydrazone bonds with aldehydes and ketones, useful in bioconjugation.
相似化合物的比较
Similar Compounds
Fmoc-N-amido-PEG4-acid: Lacks the biotin and t-Boc-hydrazide groups.
Fmoc-N-amido-PEG4-amine: Similar structure but without the biotin and t-Boc protection.
Biotin-PEG4-NHS: Contains biotin and PEG4 but lacks the Fmoc and t-Boc groups.
Uniqueness
N-(Fmoc-N-amido-PEG4)-N-Biotin-PEG4-t-Boc-Hydrazide is unique due to its combination of functional groups, making it highly versatile for various bioconjugation and drug delivery applications.
属性
分子式 |
C55H81N7O15S |
|---|---|
分子量 |
1112.3 g/mol |
IUPAC 名称 |
tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate |
InChI |
InChI=1S/C55H81N7O15S/c1-55(2,3)77-54(68)60-59-49(64)20-24-69-28-32-73-36-38-75-34-30-71-26-22-61(50(65)15-9-8-14-47-52-45(41-78-47)57-53(67)58-52)23-27-72-31-35-76-39-37-74-33-29-70-25-21-56-48(63)18-19-51(66)62-40-44-12-5-4-10-42(44)16-17-43-11-6-7-13-46(43)62/h4-7,10-13,45,47,52H,8-9,14-15,18-41H2,1-3H3,(H,56,63)(H,59,64)(H,60,68)(H2,57,58,67) |
InChI 键 |
IFMIXAJBFNBYMB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)C(=O)CCCCC4C5C(CS4)NC(=O)N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide](/img/structure/B14774459.png)
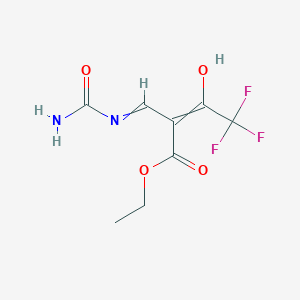
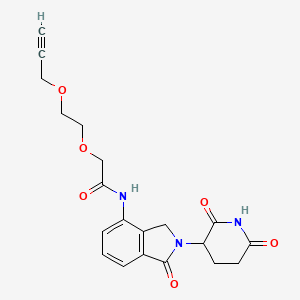
![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B14774472.png)
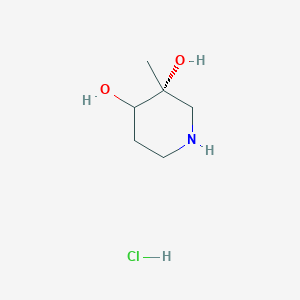
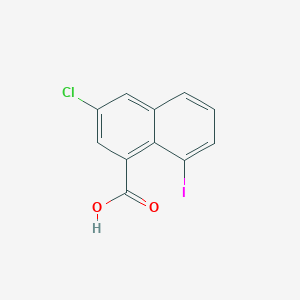
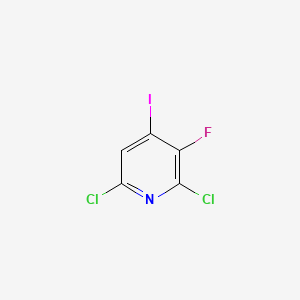
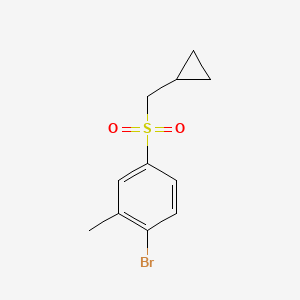
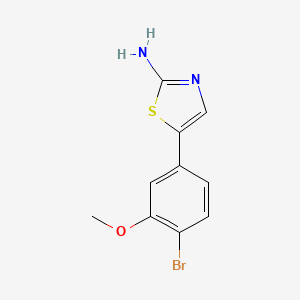
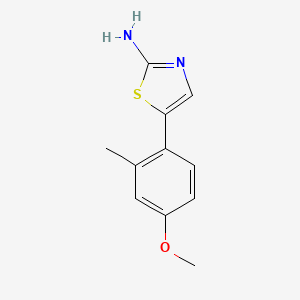
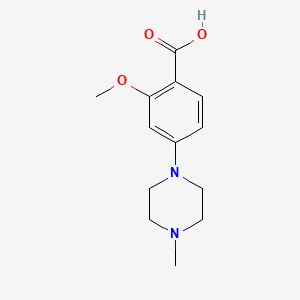
![(1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14774540.png)
